molecular formula C4H9Cl2N3OS B13556767 [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride

Cat. No.: B13556767
M. Wt: 218.10 g/mol
InChI Key: YPULSHCTELQXJH-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminomethyl derivatives with thiadiazole precursors in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It has demonstrated promising activity against certain diseases, including antimicrobial and anticancer properties.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as conductivity and stability. Its versatility makes it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Thiazoles are structurally similar to thiadiazoles but contain a sulfur atom in place of one of the nitrogen atoms.

    Imidazoles: Imidazoles are another class of heterocyclic compounds with two nitrogen atoms in a five-membered ring.

Uniqueness

[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is unique due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H9Cl2N3OS

Molecular Weight

218.10 g/mol

IUPAC Name

[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride

InChI

InChI=1S/C4H7N3OS.2ClH/c5-1-3-6-7-4(2-8)9-3;;/h8H,1-2,5H2;2*1H

InChI Key

YPULSHCTELQXJH-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)CO)N.Cl.Cl

Origin of Product

United States

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